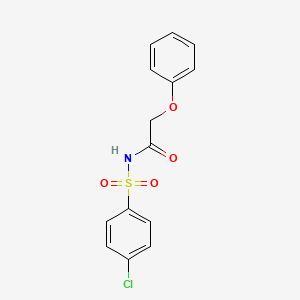

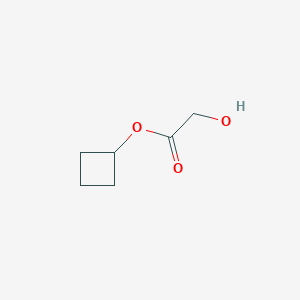

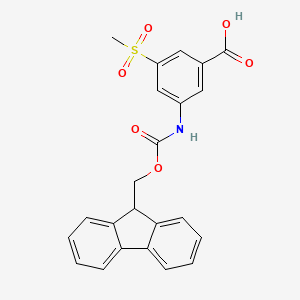

![molecular formula C18H22N2O2S B2906130 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476356-52-2](/img/structure/B2906130.png)

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound with a complex structure. It belongs to the class of thiazole derivatives, which have been investigated for their diverse biological activities. The compound’s molecular formula is C24H21BrN2O2S . Let’s explore further.

Wissenschaftliche Forschungsanwendungen

Anticancer and Cytotoxic Agents

Thiazole derivatives have been extensively studied for their anticancer and cytotoxic properties. Compounds with a thiazole moiety, such as the one , have shown potential in inhibiting tumor cell lines . The structural flexibility and the presence of both electron-rich and electron-deficient sites on the thiazole ring make it a valuable scaffold for designing compounds that can interact with various biological targets, including those relevant to cancer therapy.

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. Its incorporation into compounds can enhance their ability to inhibit the growth of bacteria and other pathogens. This is particularly important in the development of new antibiotics to combat resistant strains .

Anti-Inflammatory Properties

Thiazole derivatives are known to exhibit anti-inflammatory activity. This is crucial for the treatment of chronic inflammatory diseases such as arthritis. The compound could be modified to optimize its anti-inflammatory effects and minimize side effects .

Neuroprotective Applications

Given the biological activity of thiazole compounds, there is potential for neuroprotective applications. These compounds could be used in the treatment of neurodegenerative diseases by protecting neurons from damage or death .

Antioxidant Properties

Thiazoles have been identified as potent antioxidants. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including aging and cancer .

Enzyme Inhibition

Thiazole derivatives can act as enzyme inhibitors, making them useful in the treatment of diseases where enzyme activity is dysregulated. For example, they can be designed to inhibit kinases involved in cancer cell proliferation .

Wirkmechanismus

Target of Action

The primary targets of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide are Rho-associated protein kinases . These kinases play a crucial role in various cellular processes such as cell migration, cell proliferation, and smooth muscle contraction .

Mode of Action

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide acts as an inhibitor of Rho-associated protein kinases . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .

Biochemical Pathways

The compound’s action on Rho-associated protein kinases affects the Rho/ROCK pathway , which is involved in various cellular functions such as cell migration, cell proliferation, and smooth muscle contraction .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The inhibition of Rho-associated protein kinases by N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to the relaxation of smooth muscles . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.

Eigenschaften

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJAPVJKUHNFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

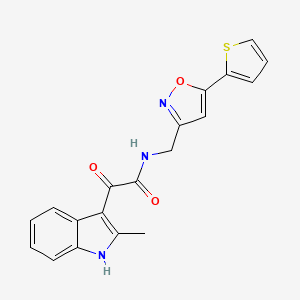

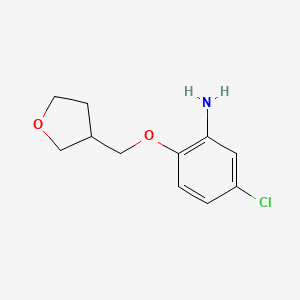

![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)

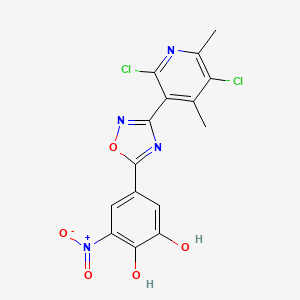

![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)

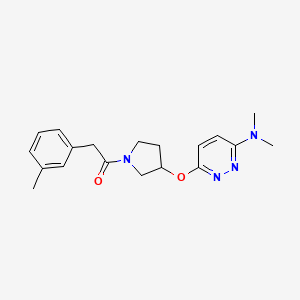

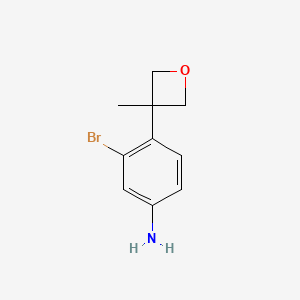

![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)

![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)

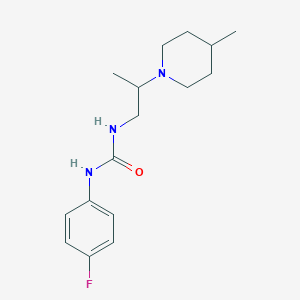

![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)